

Application of 2-Bromobutanal in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromobutanal**

Cat. No.: **B1282435**

[Get Quote](#)

Based on a comprehensive review of available scientific literature, there is limited specific documentation detailing the direct application of **2-Bromobutanal** in the synthesis of marketed pharmaceuticals or late-stage clinical candidates. However, its chemical structure as an α -bromoaldehyde makes it a potentially valuable, reactive building block for medicinal chemistry research and drug discovery.^{[1][2]} This document provides an overview of its potential applications, general reaction protocols, and its role as a versatile intermediate in organic synthesis.

Application Notes

2-Bromobutanal is an organic compound characterized by a bromine atom on the carbon adjacent (alpha-position) to an aldehyde functional group.^[1] This arrangement of functional groups provides two distinct and reactive sites, making it a versatile reagent for constructing more complex molecular architectures.^[2]

Key Reactive Features:

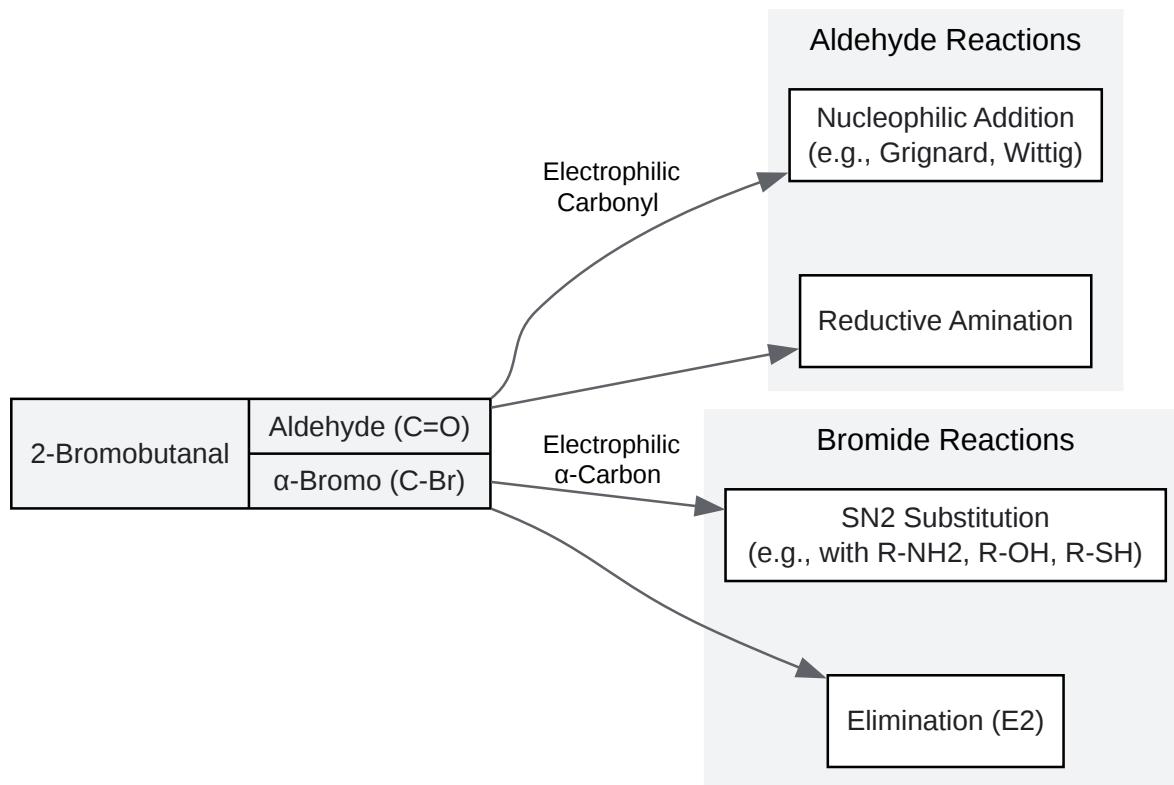
- **Electrophilic Carbonyl Carbon:** The aldehyde group is susceptible to nucleophilic addition, a common reaction for forming carbon-carbon and carbon-heteroatom bonds.
- **Nucleophilic Substitution Site:** The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic substitution, typically via an SN2 mechanism.^[2]

This dual reactivity allows **2-Bromobutanal** to be used as a precursor for synthesizing a variety of organic compounds, including heterocyclic structures that are prevalent in many pharmaceutical agents. Its potential applications in medicinal chemistry lie in its ability to serve as a starting material for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Physicochemical and Structural Data

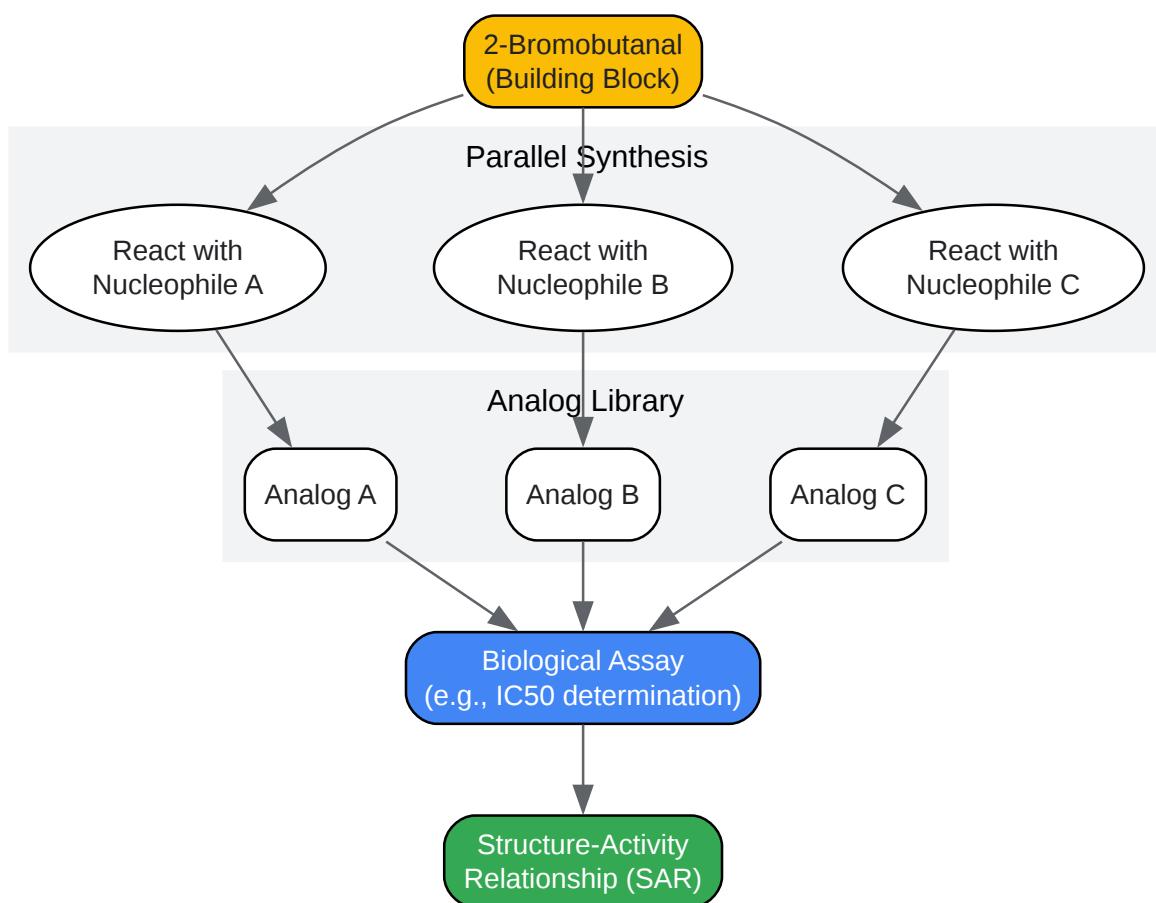
A summary of the key quantitative and structural data for **2-Bromobutanal** is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ BrO	[1] [2] [3]
Molecular Weight	151.00 g/mol	[1] [2] [4]
CAS Number	24764-97-4	[3] [4]
Appearance	Colorless to pale-yellow liquid	[1]
Canonical SMILES	CCC(C=O)Br	[3]
InChIKey	HAIGSNHRJAADFJ- UHFFFAOYSA-N	[3]


Potential Synthetic Applications in Medicinal Chemistry

While specific examples are scarce, the reactivity of **2-Bromobutanal** can be leveraged in several ways relevant to drug discovery.

- **Synthesis of Heterocycles:** By reacting with bifunctional nucleophiles (e.g., compounds containing both amine and thiol groups), **2-Bromobutanal** can be used to construct various heterocyclic rings, such as thiazoles or imidazoles, which are common scaffolds in medicinal chemistry.
- **Elaboration of Side Chains:** The aldehyde can be used as a handle for chain extension or modification, while the bromide allows for the introduction of diverse functional groups via nucleophilic substitution.


- Fragment-Based Drug Discovery: As a small, reactive molecule, **2-Bromobutanal** could be used as a "building block" to elaborate initial fragment hits into more potent, lead-like compounds.[5]

The following diagrams illustrate the potential synthetic utility and a hypothetical workflow for analog synthesis.

[Click to download full resolution via product page](#)

Dual reactivity of **2-Bromobutanal**.

[Click to download full resolution via product page](#)

Workflow for analog synthesis using **2-Bromobutanal**.

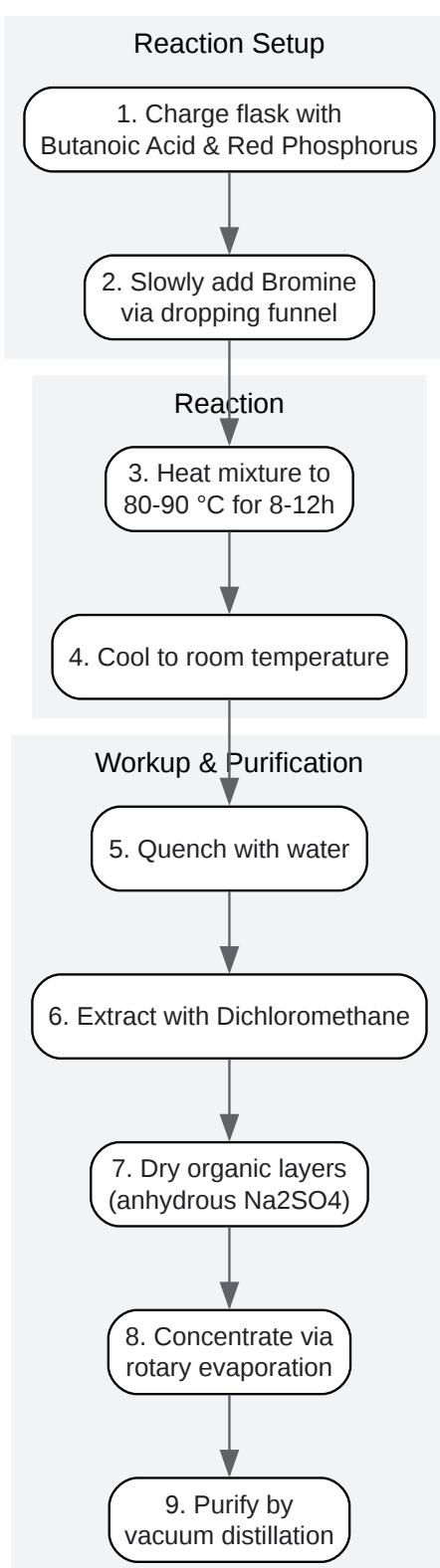
Experimental Protocols

No specific protocols for the application of **2-Bromobutanal** in medicinal chemistry are readily available. However, protocols for the synthesis of closely related and precursor compounds are documented. The following protocol details the synthesis of 2-Bromobutanoic Acid, a potential precursor to **2-Bromobutanal**, via the Hell-Volhard-Zelinsky reaction.^[6]

Protocol: Synthesis of 2-Bromobutanoic Acid^[6]

This procedure details the alpha-bromination of butanoic acid.

Materials:


- Butanoic acid

- Red phosphorus (catalytic amount)
- Bromine
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Water
- Round-bottom flask (three-necked)
- Reflux condenser
- Dropping funnel
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
- Add butanoic acid (0.5 mol) and a catalytic amount of red phosphorus (0.05 mol) to the flask.
- Slowly add bromine (0.55 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.
- Cool the reaction mixture to room temperature.
- Slowly and carefully add water to quench any excess bromine and phosphorus tribromide.

- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude 2-bromobutanoic acid can be purified by vacuum distillation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Bromobutanal | 24764-97-4 [smolecule.com]
- 2. 2-Bromobutanal (CAS 24764-97-4)|Alpha-Bromoaldehyde [benchchem.com]
- 3. 2-Bromobutanal | C4H7BrO | CID 12617811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aldlab-chemicals_2-Bromobutanal [aldlab.com]
- 5. csmres.co.uk [csmres.co.uk]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application of 2-Bromobutanal in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282435#application-of-2-bromobutanal-in-medicinal-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com